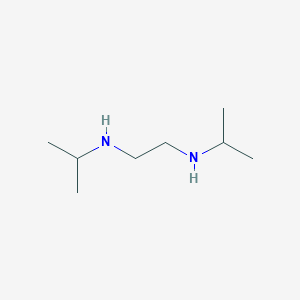

N,N'-Diisopropylethylenediamine

Description

Properties

IUPAC Name |

N,N'-di(propan-2-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-7(2)9-5-6-10-8(3)4/h7-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIGJRRHGZYPDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCNC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041072 | |

| Record name | N,N'-Diisopropylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4013-94-9 | |

| Record name | N,N′-Diisopropylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4013-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Diisopropylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004013949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1,N2-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Diisopropylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diisopropylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Bis(isopropylamino)ethane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01R7542HE5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N,N'-Diisopropylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diisopropylethylenediamine, a symmetrically substituted diamine, is a versatile chemical intermediate with significant applications in pharmaceutical and materials science.[1] Its unique structural features, including the steric hindrance provided by the isopropyl groups, make it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data to support its use in research and development. A primary application of this compound is as a key intermediate in the synthesis of nootropic drugs like pramiracetam.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental setups.

| Property | Value |

| Molecular Formula | C₈H₂₀N₂ |

| Molecular Weight | 144.26 g/mol |

| CAS Number | 4013-94-9[3] |

| Appearance | Colorless to pale yellow liquid[4] |

| Boiling Point | 169-171 °C |

| Density | 0.798 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4289 |

| Flash Point | 52 °C (125.6 °F) - closed cup |

| Water Solubility | Miscible |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common and effective industrial method involves the high-pressure ammonolysis of N,N-diisopropylamino chloroethane hydrochloride.

Synthesis Workflow

Caption: High-pressure ammonolysis synthesis of this compound.

Experimental Protocol: High-Pressure Ammonolysis

This protocol is based on a patented industrial synthesis method.[5]

Materials:

-

N,N-diisopropylamino chloroethane hydrochloride

-

Liquid ammonia

-

Solvent (e.g., benzene, toluene, xylene, dichloromethane, dichloroethane)[5]

-

High-pressure reaction kettle with stirring and temperature control

Procedure:

-

Charge the high-pressure reaction kettle with N,N-diisopropylamino chloroethane hydrochloride and the chosen solvent. The weight ratio of the hydrochloride to the solvent is typically between 1:2 and 1:5.[5]

-

Seal the kettle and carefully introduce liquid ammonia. The molar ratio of N,N-diisopropylamino chloroethane hydrochloride to ammonia should be in the range of 1:5 to 1:15.[5]

-

Heat the reaction mixture to a temperature between 80 °C and 120 °C. The pressure will rise to 2-6 MPa.[5]

-

Maintain the reaction at this temperature and pressure for 2-6 hours with continuous stirring.[5]

-

After the reaction is complete, cool the kettle to room temperature and carefully vent the excess ammonia.

-

The reaction mixture is then subjected to a standard work-up procedure, which may include neutralization with a base, extraction with an organic solvent, and washing with water.

-

The crude product is purified by distillation under atmospheric or reduced pressure to yield pure this compound.

Table 2: Synthesis Parameters for High-Pressure Ammonolysis

| Parameter | Range |

| Temperature | 80 - 120 °C[5] |

| Pressure | 2 - 6 MPa[5] |

| Reaction Time | 2 - 6 hours[5] |

| Molar Ratio (Hydrochloride:Ammonia) | 1:5 - 1:15[5] |

| Solvent | Aromatic or halogenated hydrocarbons[5] |

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques.

Characterization Workflow

Caption: Spectroscopic characterization workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

-

Prepare a sample by dissolving a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Table 3: Predicted ¹H and ¹³C NMR Data

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.0-1.1 | Doublet | 12H | -CH(CH ₃)₂ | |

| ~2.6-2.8 | Multiplet | 4H | -NH -CH ₂-CH ₂-NH - | |

| ~2.8-3.0 | Septet | 2H | -CH (CH₃)₂ | |

| Variable | Broad Singlet | 2H | -NH - |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| ~22-24 | -CH(C H₃)₂ | |

| ~45-48 | -NH-C H₂-C H₂-NH- | |

| ~48-51 | -C H(CH₃)₂ |

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Record a background spectrum.

-

Place a small drop of this compound onto the ATR crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Table 4: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3350-3310 | N-H | Stretching (secondary amine) |

| 2970-2950 | C-H | Stretching (alkane, isopropyl) |

| 2870-2850 | C-H | Stretching (alkane, ethyl) |

| 1470-1450 | C-H | Bending (alkane) |

| 1170-1140 | C-N | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: Mass Spectrometry

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionize the sample using a suitable technique, such as electron ionization (EI).

-

Analyze the resulting ions based on their mass-to-charge ratio (m/z).

Expected Fragmentation Pattern: The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 144.[4] Due to the presence of two nitrogen atoms, the molecular ion will have an even mass, consistent with the nitrogen rule.[6] Common fragmentation pathways for aliphatic amines involve alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[7] For this compound, this would lead to characteristic fragment ions.

Table 5: Predicted Mass Spectrometry Fragments

| m/z | Possible Fragment |

| 144 | [C₈H₂₀N₂]⁺ (Molecular Ion) |

| 129 | [M - CH₃]⁺ |

| 101 | [M - C₃H₇]⁺ |

| 86 | [CH₂(CH₂)NHCH(CH₃)₂]⁺ |

| 72 | [NHCH₂CH₂NH₂]⁺ or [CH(CH₃)₂NHCH₂]⁺ |

| 58 | [CH₂CH₂NHCH₃]⁺ |

| 44 | [CH₂NHCH₃]⁺ |

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. The provided experimental protocols and tabulated data offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. The reliable synthesis and thorough characterization of this intermediate are crucial for its successful application in the production of pharmaceuticals and other advanced materials.

References

- 1. rsc.org [rsc.org]

- 2. CN104341333B - A kind of preparation method of pramiracetam sulfate - Google Patents [patents.google.com]

- 3. This compound | C8H20N2 | CID 77628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. N,N-Diisopropylethylamine(7087-68-5) 13C NMR spectrum [chemicalbook.com]

- 6. whitman.edu [whitman.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to N,N'-Diisopropylethylenediamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Diisopropylethylenediamine is a versatile diamine that serves as a crucial building block and ligand in a multitude of chemical transformations. Its unique structural characteristics, featuring two isopropyl groups attached to an ethylenediamine backbone, confer upon it a blend of steric hindrance and coordinating capabilities. This technical guide provides a thorough examination of the physical and chemical properties of this compound, alongside detailed experimental protocols for its synthesis and its application in significant areas such as the preparation of the nootropic drug pramiracetam and its role as a ligand in catalysis. Safety and handling information, as well as spectroscopic data for characterization, are also presented to ensure its effective and safe utilization in a laboratory environment.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. This information is critical for its appropriate handling, storage, and application in various experimental contexts.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₂₀N₂ | [1][2] |

| Molecular Weight | 144.26 g/mol | [3] |

| Appearance | Clear colorless to pale yellow liquid | [4] |

| Boiling Point | 169-171 °C (lit.) | [3] |

| Melting Point | 52 °C (estimate) | - |

| Density | 0.798 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.4289 (lit.) | [3] |

| Flash Point | 52 °C (125.6 °F) - closed cup | [5] |

| Water Solubility | Miscible | [6] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 4013-94-9 | [1][2] |

| IUPAC Name | N,N'-di(propan-2-yl)ethane-1,2-diamine | [1] |

| InChI | 1S/C8H20N2/c1-7(2)9-5-6-10-8(3)4/h7-10H,5-6H2,1-4H3 | [1] |

| InChIKey | MFIGJRRHGZYPDD-UHFFFAOYSA-N | [1][2] |

| SMILES | CC(C)NCCNC(C)C | [1] |

| Synonyms | 1,2-Bis(isopropylamino)ethane, N,N'-Disopropylethylene diamine | [1][2] |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of a secondary diamine. The presence of bulky isopropyl groups on the nitrogen atoms introduces significant steric hindrance, which modulates its nucleophilicity and basicity.

-

Basicity: It acts as a non-nucleophilic base in organic synthesis, effectively deprotonating acids without participating in nucleophilic attack.[4] This property is valuable in reactions where a strong, non-interfering base is required.

-

Ligand Formation: The two nitrogen atoms can act as a bidentate ligand, forming stable chelate complexes with various transition metals.[6][7] This has led to its use in the development of catalysts for a range of organic transformations.

-

Reactivity with Acids: It readily neutralizes acids in exothermic reactions to form salts.[6]

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong acids.[8]

Spectroscopic Data

The structural identity and purity of this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit signals corresponding to the protons of the isopropyl groups (a doublet for the methyl protons and a septet for the methine proton) and the ethylenediamine backbone (a singlet or multiplet for the methylene protons and a broad singlet for the N-H protons).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the methyl and methine carbons of the isopropyl groups and the methylene carbons of the ethylenediamine bridge.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for N-H stretching (typically in the region of 3300-3500 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and N-H bending vibrations (around 1590-1650 cm⁻¹).[9]

-

Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak corresponding to its molecular weight.[10] Common fragmentation patterns for amines include alpha-cleavage, where the bond adjacent to the nitrogen atom is broken.[11] For this compound, a prominent fragment at m/z 72 is often observed.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the high-pressure ammonolysis of N,N-diisopropylamino chloroethane hydrochloride.[12]

Materials:

-

N,N-diisopropylamino chloroethane hydrochloride

-

Liquid ammonia

-

Solvent (e.g., benzene, dichloromethane)[12]

-

High-pressure reaction kettle with stirring and temperature control

Procedure:

-

The high-pressure reaction kettle is charged with N,N-diisopropylamino chloroethane hydrochloride and the chosen solvent (e.g., benzene).[12]

-

The kettle is sealed, and liquid ammonia is introduced.[12]

-

The mixture is heated to a temperature between 80-120 °C, with the pressure maintained between 2-6 MPa.[12]

-

The reaction is allowed to proceed for 2-6 hours.[12]

-

After cooling and depressurization, the reaction mixture is worked up to isolate the product. This typically involves filtration to remove ammonium chloride, followed by distillation of the solvent and purification of the product by vacuum distillation.

Caption: Workflow for the synthesis of this compound.

Purification

The primary method for purifying this compound is fractional distillation under reduced pressure.[13] This technique is effective for separating the diamine from starting materials, byproducts, and residual solvent.

Procedure:

-

The crude this compound is placed in a round-bottom flask suitable for distillation.

-

A fractional distillation apparatus is assembled, including a fractionating column, condenser, and receiving flask.

-

The system is connected to a vacuum pump, and the pressure is reduced.

-

The flask is heated gently, and the fraction boiling at the appropriate temperature and pressure is collected.

Application in the Synthesis of Pramiracetam

This compound is a key intermediate in the synthesis of the nootropic drug pramiracetam.[12][14] The synthesis involves the acylation of this compound with chloroacetyl chloride, followed by reaction with the sodium salt of 2-pyrrolidone.

Materials:

-

This compound

-

Chloroacetyl chloride

-

2-Pyrrolidone

-

Sodium hydride or another strong base

Procedure:

-

Acylation: this compound is dissolved in a suitable solvent (e.g., toluene) along with an acid scavenger. Chloroacetyl chloride is added dropwise at a controlled temperature (e.g., 0-50 °C).[14] The reaction mixture is stirred for several hours to yield N-(2-(diisopropylamino)ethyl)-2-chloroacetamide.

-

Alkylation: In a separate flask, 2-pyrrolidone is treated with a strong base like sodium hydride in an anhydrous solvent (e.g., tetrahydrofuran) to form the sodium salt.[15]

-

The N-(2-(diisopropylamino)ethyl)-2-chloroacetamide intermediate is then added to the solution of the 2-pyrrolidone sodium salt.

-

The reaction mixture is stirred, often with heating, to facilitate the nucleophilic substitution, forming pramiracetam.

-

The crude pramiracetam is then isolated and purified, for example, by extraction and recrystallization.[15]

Caption: Workflow for the synthesis of Pramiracetam.

Use as a Ligand in Catalysis

This compound can serve as a bidentate ligand in various metal-catalyzed reactions, such as cross-coupling reactions.[7]

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction:

Materials:

-

Aryl halide (or triflate)

-

Coupling partner (e.g., amine, boronic acid)

-

Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

This compound (ligand)

-

Base (e.g., NaOtBu, K₂CO₃)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

-

An oven-dried reaction vessel is charged with the palladium precursor, this compound, and the base under an inert atmosphere (e.g., argon or nitrogen).

-

The anhydrous, degassed solvent is added, followed by the aryl halide and the coupling partner.

-

The reaction mixture is heated to the desired temperature and stirred for the required time, monitoring the progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, the reaction is cooled to room temperature and worked up. This typically involves filtering off the catalyst, followed by extraction, washing, drying, and purification of the product by column chromatography or recrystallization.

Caption: General workflow for a catalytic cross-coupling reaction.

Safety and Handling

This compound is a flammable and corrosive liquid that requires careful handling.

Table 3: GHS Hazard and Precautionary Statements

| Hazard Class | Hazard Statement | Precautionary Codes | Reference(s) |

| Flammable liquids (Category 3) | H226: Flammable liquid and vapor | P210, P233, P240, P241, P242, P243, P370+P378, P403+P235, P501 | [1] |

| Skin corrosion/irritation (Category 1B) | H314: Causes severe skin burns and eye damage | P260, P264, P280, P301+P330+P331, P303+P361+P353, P363, P304+P340, P310, P321, P405, P501 | [1] |

| Serious eye damage/eye irritation (Category 1) | H318: Causes serious eye damage | P280, P305+P351+P338, P310 | [1] |

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat, and ensure skin is not exposed.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a suitable respirator.

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.[8] It is also noted to be air sensitive.[8]

Biological Signaling Pathways

Currently, there is no publicly available scientific literature that directly implicates this compound or its simple metal complexes in specific biological signaling pathways. Its primary role in the pharmaceutical industry is as a synthetic intermediate in the production of active pharmaceutical ingredients.[1]

Conclusion

This compound is a valuable and versatile chemical compound with a range of applications in organic synthesis and coordination chemistry. Its utility as a non-nucleophilic base and a bidentate ligand makes it an important tool for researchers and professionals in drug development and catalysis. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety protocols, is essential for its effective and safe use in the laboratory. The experimental protocols provided in this guide serve as a foundation for the synthesis and application of this important diamine.

References

- 1. This compound | C8H20N2 | CID 77628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. N,N′-二异丙基乙二胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS 4013-94-9: N,N′-Diisopropylethylenediamine [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. N,N-Diisopropylethylenediamine, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. CN1634856A - A kind of synthetic method of N,N-diisopropylethylenediamine - Google Patents [patents.google.com]

- 13. N,N-Diisopropylethylenediamine | 121-05-1 | Benchchem [benchchem.com]

- 14. CN104341333B - A kind of preparation method of pramiracetam sulfate - Google Patents [patents.google.com]

- 15. CN103012236A - Method for large-scale preparation of pramiracetam - Google Patents [patents.google.com]

An In-depth Technical Guide to the Coordination Chemistry of N,N'-Diisopropylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Diisopropylethylenediamine (DIV) is a versatile bidentate N-donor ligand that has garnered significant interest in coordination chemistry. Its unique steric and electronic properties, imparted by the bulky isopropyl groups on the nitrogen atoms, influence the geometry, stability, and reactivity of its metal complexes. This guide provides a comprehensive overview of the fundamental coordination chemistry of DIV, including ligand synthesis, the formation of transition metal complexes, and their applications, particularly in catalysis. Detailed experimental protocols, quantitative structural and spectroscopic data, and visualizations of key processes are presented to serve as a valuable resource for researchers in academia and industry.

Introduction

This compound, a colorless to pale yellow liquid, is an organic compound featuring an ethylenediamine backbone with isopropyl substituents on each nitrogen atom.[1] This substitution pattern creates significant steric hindrance around the nitrogen donor atoms, which plays a crucial role in its coordination behavior and the properties of the resulting metal complexes.[2] While it is also known for its role as a non-nucleophilic base in organic synthesis, its capacity to act as a chelating ligand has led to its exploration in the formation of stable complexes with a variety of transition metals.[1][3] These complexes have shown potential in diverse applications, including materials science and catalysis.[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for its appropriate handling, storage, and use in synthetic procedures.

| Property | Value |

| Molecular Formula | C₈H₂₀N₂ |

| Molecular Weight | 144.26 g/mol [1] |

| Appearance | Clear colorless liquid[1] |

| Boiling Point | 169-171 °C (lit.)[4] |

| Density | 0.798 g/mL at 25 °C (lit.)[4] |

| Refractive Index (n20/D) | 1.4289 (lit.)[4] |

| Water Solubility | Miscible[4] |

| CAS Number | 4013-94-9[1] |

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with high-pressure ammonolysis of N,N-diisopropylamino chloroethane hydrochloride being a notable industrial process.[2][5]

Experimental Protocol: High-Pressure Ammonolysis

This protocol is based on a patented synthetic method.[5]

Materials:

-

N,N-diisopropylamino chloroethane hydrochloride

-

Liquid ammonia

-

Solvent (e.g., benzene, dichloromethane, or carbon tetrachloride)[5]

-

High-pressure reaction kettle with stirring and temperature measurement capabilities

Procedure:

-

Charge the high-pressure reaction kettle with N,N-diisopropylamino chloroethane hydrochloride and the chosen solvent (e.g., a 1:3 weight ratio of reactant to benzene).[5]

-

Seal the kettle and introduce liquid ammonia. The molar ratio of N,N-diisopropylamino chloroethane hydrochloride to ammonia can range from 1:5 to 1:15.[5]

-

Heat the mixture to a temperature between 80-120 °C, which will generate a pressure of 2-6 MPa.[5]

-

Maintain the reaction under stirring for 2-6 hours.[5]

-

After cooling and depressurization, the product can be isolated and purified by standard procedures such as distillation.

Workflow for the Synthesis of this compound:

Coordination Chemistry

This compound acts as a bidentate ligand, coordinating to metal centers through its two nitrogen atoms to form a stable five-membered chelate ring. The bulky isopropyl groups can influence the coordination geometry and the accessibility of the metal center to other substrates.

Copper(II) Complexes

Copper(II) readily forms complexes with this compound and its derivatives. These complexes often exhibit interesting properties such as thermochromism.[4]

3.1.1. Synthesis of a Dinuclear Copper(II) Complex

The following is a general protocol for the synthesis of a dinuclear copper(II) complex using a derivatized this compound ligand.[2]

Materials:

-

Tridentate N,N-diisopropyl,N'-3-propylamide-ethylenediamine ligand (L)

-

Cu(ClO₄)₂·6H₂O

-

Methanol

-

Toluene

-

Acetonitrile

Procedure:

-

Dissolve the ligand (L) in methanol.

-

In a separate flask, dissolve Cu(ClO₄)₂·6H₂O in methanol.

-

Slowly add the copper salt solution to the ligand solution with stirring.

-

The resulting mixture can be layered with toluene and acetonitrile to facilitate the growth of single crystals suitable for X-ray diffraction.

Workflow for Copper(II) Complex Synthesis:

3.1.2. Structural and Spectroscopic Data

| Complex Type | Metal-Ligand Bond | Bond Length (Å) | Reference |

| [Cu(N,N-diethylethylenediamine)₂(NO₃)₂] | Cu-N (primary) | ~2.01 | [6] |

| Cu-N (tertiary) | ~2.08 | [6] |

Table 2: Representative Copper-Nitrogen Bond Lengths in a Related Complex.

Other Transition Metal Complexes

This compound can also form complexes with other transition metals such as cobalt and nickel. The synthesis and characterization of these complexes are areas of ongoing research.

3.2.1. General Synthesis Protocol for Cobalt(II) and Nickel(II) Complexes

A general procedure for the synthesis of Co(II) and Ni(II) complexes with N,N'-dialkylethylenediamine ligands can be adapted.

Materials:

-

This compound

-

CoCl₂·6H₂O or NiCl₂·6H₂O

-

Ethanol

Procedure:

-

Dissolve the metal salt (CoCl₂·6H₂O or NiCl₂·6H₂O) in ethanol.

-

In a separate flask, dissolve this compound in ethanol.

-

Slowly add the ligand solution to the metal salt solution with stirring. The molar ratio of metal to ligand can be varied to obtain different coordination geometries.

-

The reaction mixture may be refluxed to ensure completion.

-

The resulting complex can be isolated by filtration or by evaporation of the solvent.

| Spectroscopic Technique | Expected Features for DIV Complexes |

| ¹H NMR | Signals for isopropyl methyl and methine protons, and ethylenediamine methylene protons. Chemical shifts will be influenced by the paramagnetic nature of some metal centers. |

| ¹³C NMR | Corresponding signals for the different carbon environments in the ligand. |

| IR Spectroscopy | N-H stretching vibrations (if present), C-H stretching and bending modes, and new bands in the low-frequency region corresponding to M-N stretching vibrations. |

Table 3: General Spectroscopic Features of this compound Metal Complexes.

Applications in Catalysis

Metal complexes of this compound and related ligands have potential applications in catalysis, for instance, in cross-coupling reactions. The steric bulk of the isopropyl groups can play a role in the selectivity and activity of the catalyst.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. It is typically catalyzed by palladium complexes. While a specific example utilizing a this compound palladium complex is not detailed in the provided search results, a general catalytic cycle is presented below to illustrate the fundamental steps where such a complex could be involved.

General Catalytic Cycle for Suzuki-Miyaura Coupling:

In this cycle, a palladium(0) complex with a ligand like this compound would initiate the reaction through oxidative addition to an aryl halide. The steric and electronic properties of the DIV ligand would influence the rates of the subsequent transmetalation and reductive elimination steps, thereby affecting the overall efficiency of the catalytic process.

Conclusion

This compound is a ligand with significant potential in coordination chemistry. Its sterically demanding nature offers a means to control the coordination environment around a metal center, which can be exploited in the design of novel materials and catalysts. While the coordination chemistry of this ligand with copper has been explored to some extent, there remains a vast opportunity for further investigation with a wider range of transition metals. The detailed protocols and data presented in this guide are intended to facilitate and inspire future research in this promising area, with potential impacts on fields ranging from synthetic methodology to drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. N,N-Diisopropylethylenediamine | 121-05-1 | Benchchem [benchchem.com]

- 3. This compound | C8H20N2 | CID 77628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 4013-94-9 [amp.chemicalbook.com]

- 5. CN1634856A - A kind of synthetic method of N,N-diisopropylethylenediamine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Early Studies on N,N'-Diisopropylethylenediamine Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diisopropylethylenediamine (i-Pr₂en), a sterically hindered diamine ligand, has been a subject of interest in coordination chemistry and catalysis. Its bulky isopropyl groups significantly influence the stereochemistry and reactivity of its metal complexes. This technical guide provides an in-depth overview of the early literature on i-Pr₂en, focusing on its synthesis and the preparation and properties of its coordination complexes, particularly with copper(II). The information presented is crucial for understanding the foundational work that has paved the way for the diverse applications of this ligand and its derivatives in modern chemistry.

Synthesis of this compound

Early methods for the synthesis of this compound primarily involved two main routes: high-pressure ammonolysis and the reduction of a diimine precursor.

High-Pressure Ammonolysis

One of the earliest reported industrial methods for the synthesis of this compound involves the high-pressure ammonolysis of N,N-diisopropylamino chloroethane hydrochloride.[1] This reaction is typically carried out in a high-pressure kettle in the presence of a solvent.

Experimental Protocol: High-Pressure Ammonolysis [1]

-

Materials:

-

N,N-diisopropylamino chloroethane hydrochloride

-

Liquid ammonia

-

Solvent (e.g., benzene, toluene, xylene, dichloromethane, dichloroethane, chloroform, or carbon tetrachloride)

-

High-pressure reaction kettle with stirring and temperature measuring device

-

-

Procedure:

-

Charge the high-pressure reaction kettle with N,N-diisopropylamino chloroethane hydrochloride and the chosen solvent.

-

Seal the kettle and introduce liquid ammonia.

-

Heat the mixture to a temperature between 80-120 °C. The pressure will rise to 2-6 MPa.

-

Maintain the reaction under stirring for 2-6 hours.

-

After the reaction is complete, cool the kettle and carefully vent the excess ammonia.

-

The product, this compound, is then isolated from the reaction mixture. This may involve filtration to remove any solid byproducts, followed by distillation of the solvent and purification of the product.

-

-

Quantitative Data:

-

A patent describing this method claims a product yield of up to 91%.[1]

-

| Parameter | Value | Reference |

| Reactants | N,N-diisopropylamino chloroethane hydrochloride, Liquid Ammonia | [1] |

| Solvent | Aromatic or halogenated hydrocarbons | [1] |

| Temperature | 80-120 °C | [1] |

| Pressure | 2-6 MPa | [1] |

| Reaction Time | 2-6 hours | [1] |

| Reported Yield | Up to 91% | [1] |

Table 1. Summary of reaction parameters for the high-pressure ammonolysis synthesis of this compound.

Caption: Workflow for the synthesis of this compound via high-pressure ammonolysis.

Reduction of N,N'-Bis-isopropylethylendiimine

Another early method for preparing this compound involves the reduction of N,N'-Bis-isopropylethylendiimine. This reaction typically utilizes a catalyst such as palladium on carbon (Pd/C) and hydrogen gas as the reducing agent.

Experimental Protocol: Reduction of Diimine

-

Materials:

-

N,N'-Bis-isopropylethylendiimine

-

Ethanol

-

10% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas source and hydrogenation apparatus

-

-

Procedure:

-

Dissolve N,N'-Bis-isopropylethylendiimine in ethanol in a suitable hydrogenation vessel.

-

Add the 10% Pd/C catalyst to the solution.

-

Pressurize the vessel with hydrogen gas.

-

Stir or agitate the reaction mixture at room temperature for approximately 3 hours, or until hydrogen uptake ceases.

-

Carefully vent the excess hydrogen and filter the reaction mixture to remove the catalyst.

-

Remove the ethanol solvent under reduced pressure to yield the crude this compound.

-

Purify the product, typically by distillation.

-

-

Quantitative Data:

-

This method has a reported yield of about 73%.

-

| Parameter | Value |

| Reactant | N,N'-Bis-isopropylethylendiimine |

| Reducing Agent | H₂ |

| Catalyst | 10% Pd/C |

| Solvent | Ethanol |

| Reaction Time | 3 hours |

| Reported Yield | ~73% |

Table 2. Summary of reaction parameters for the reduction synthesis of this compound.

Caption: Workflow for the synthesis of this compound via reduction of a diimine.

Coordination Chemistry of this compound: Early Studies with Copper(II)

The steric hindrance provided by the isopropyl groups on this compound plays a significant role in the coordination chemistry of its metal complexes. Early studies often focused on copper(II) complexes, investigating their structure, stability, and thermochromic properties, drawing parallels with the less sterically hindered N,N-diethylethylenediamine complexes.[2][3][4]

Synthesis of Bis(this compound)copper(II) Complexes

The synthesis of copper(II) complexes with this compound typically involves the direct reaction of a copper(II) salt with the ligand in a suitable solvent.

Experimental Protocol: Synthesis of a Dinuclear Copper(II) Complex

While early specific literature for a simple bis(i-Pr₂en)copper(II) complex proved difficult to locate, a representative protocol for a dinuclear copper(II) complex with a derivatized i-Pr₂en ligand is available.

-

Materials:

-

Tridentate N,N-diisopropyl,N'-3-propylamide-ethylenediamine ligand (L)

-

Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)

-

Methanol

-

Toluene

-

Acetonitrile

-

-

Procedure:

-

Dissolve the tridentate i-Pr₂en derivative ligand in methanol.

-

In a separate flask, dissolve copper(II) perchlorate hexahydrate in methanol.

-

Slowly add the copper(II) salt solution to the ligand solution with stirring.

-

The formation of the complex is often indicated by a color change.

-

The complex can be crystallized by slow evaporation of the solvent or by the addition of a less polar co-solvent like toluene or acetonitrile.

-

| Component | Amount |

| Tridentate i-Pr₂en ligand (L) | 0.645 g (3 mmol) |

| Cu(ClO₄)₂·6H₂O | 1.148 g (3 mmol) |

| Methanol | 18 mL (total) |

Table 3. Materials for the synthesis of a dinuclear copper(II) complex with a derivatized i-Pr₂en ligand.

Caption: General workflow for the formation of a copper(II) complex with a derivatized i-Pr₂en ligand.

Conclusion

The early literature on this compound established fundamental synthetic routes to this sterically hindered ligand. The high-pressure ammonolysis and diimine reduction methods provided access to this important building block for coordination chemistry. The initial explorations into its coordination with metal ions like copper(II) hinted at the rich and complex structural and electronic properties that would be further investigated in subsequent decades. This foundational work has been instrumental for the development of catalysts and materials incorporating this compound and its derivatives. Researchers and professionals in drug development and materials science can build upon these early findings to design novel molecules with tailored properties.

References

- 1. N,N-Diisopropylethylenediamine | 121-05-1 | Benchchem [benchchem.com]

- 2. Preparation and Thermochromic Properties of Copper(II)-N,N-Diethylethylenediamine Complexes | Semantic Scholar [semanticscholar.org]

- 3. Preparation and Thermochromic Properties of Copper(II)-N,N-Diethylethylenediamine Complexes - Dialnet [dialnet.unirioja.es]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to N,N'-Diisopropylethylenediamine (CAS: 4013-94-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diisopropylethylenediamine (CAS Number: 4013-94-9), also known as 1,2-bis(isopropylamino)ethane, is a diamine with the chemical formula C₈H₂₀N₂.[1] Its structure features an ethylenediamine backbone with an isopropyl group attached to each nitrogen atom. This configuration imparts a combination of basicity and steric hindrance, making it a valuable building block and ligand in various chemical transformations. This technical guide provides a comprehensive overview of its synthesis, properties, and key applications in organic synthesis, coordination chemistry, and materials science, with a focus on its relevance to pharmaceutical development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its appropriate handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₂₀N₂ | [1] |

| Molecular Weight | 144.26 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 169-171 °C (lit.) | [2] |

| Density | 0.798 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.4289 (lit.) | [2] |

| Flash Point | 52 °C (125.6 °F) - closed cup | [2] |

| Water Solubility | Limited | [1] |

| Organic Solvent Solubility | Soluble in ethanol and acetone | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Observations | Reference(s) |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 144. Characteristic fragmentation pattern for aliphatic amines. | [3] |

| Infrared (IR) Spectroscopy | The NIST WebBook provides a gas-phase IR spectrum. | [4] |

| ¹H NMR Spectroscopy | Data available on platforms such as SpectraBase. | [2] |

| ¹³C NMR Spectroscopy | Data available on platforms such as SpectraBase. | [2] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the high-pressure ammonolysis of N,N-diisopropylamino chloroethane hydrochloride.[5]

Experimental Protocol: High-Pressure Ammonolysis

This protocol is based on a patented synthetic method.[5]

Materials:

-

N,N-diisopropylamino chloroethane hydrochloride

-

Benzene (or other suitable solvent such as dichloromethane or dichloroethane)[5]

-

Liquid ammonia

-

High-pressure reaction vessel equipped with stirring and temperature control

Procedure:

-

Charge the high-pressure reaction vessel with N,N-diisopropylamino chloroethane hydrochloride and benzene.

-

Seal the vessel and introduce liquid ammonia. The molar ratio of N,N-diisopropylamino chloroethane hydrochloride to ammonia can range from 1:5 to 1:15.[5]

-

Heat the mixture to a temperature between 80-120 °C, which will generate a pressure of 2-6 MPa.[5]

-

Maintain the reaction at this temperature and pressure with continuous stirring for 2-6 hours.[5]

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia.

-

The reaction mixture can then be worked up to isolate the this compound product. This may involve filtration to remove ammonium chloride, followed by distillation of the solvent and purification of the product, for example, by vacuum distillation.

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and as a versatile ligand and base in organic reactions.

Synthesis of Pramiracetam

This compound is a key precursor in the synthesis of pramiracetam, a nootropic drug used to improve cognitive function.[5] The synthesis involves the acylation of this compound with chloroacetyl chloride, followed by a substitution reaction with 2-pyrrolidone.

Experimental Protocol: Synthesis of Pramiracetam Intermediate

The following is a representative protocol for the initial acylation step.

Materials:

-

This compound

-

Chloroacetyl chloride

-

Toluene (or another inert solvent)

-

An acid scavenger (e.g., a tertiary amine or an inorganic base)

-

Reaction vessel with stirring and temperature control

Procedure:

-

In a reaction vessel, dissolve this compound and an acid scavenger in toluene.

-

Cool the solution to 0-5 °C.

-

Slowly add a solution of chloroacetyl chloride in toluene to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or other appropriate analytical techniques).

-

The resulting intermediate, N-(2-(diisopropylamino)ethyl)-2-chloroacetamide, can then be isolated and purified or used directly in the subsequent reaction with 2-pyrrolidone to form pramiracetam.

Ligand in Coordination Chemistry and Catalysis

The two nitrogen atoms in this compound can act as a bidentate ligand, forming stable complexes with various transition metals. These complexes have potential applications in catalysis and materials science. For instance, it can be used as a ligand in copper-catalyzed cross-coupling reactions.[1]

Experimental Protocol: General Procedure for Copper-Diamine-Catalyzed N-Arylation

This is a general protocol for a copper-catalyzed N-arylation of an imidazole, where a diamine ligand like this compound could be employed.[1]

Materials:

-

Copper(I) iodide (CuI)

-

This compound

-

Imidazole

-

Aryl halide (e.g., iodobenzene)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous dioxane

-

Schlenk tube

Procedure:

-

To an oven-dried Schlenk tube, add CuI, K₃PO₄, and the imidazole.

-

Evacuate the tube and backfill with an inert gas (e.g., argon).

-

Add anhydrous dioxane, the aryl halide, and this compound via syringe.

-

Seal the Schlenk tube and heat the reaction mixture at an appropriate temperature (e.g., 110 °C) for the required time.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Concentrate the filtrate and purify the product by flash column chromatography.

Monomer for Poly(β-amino esters)

This compound can be used as an amine monomer in the synthesis of poly(β-amino esters) (PBAEs) through Michael addition polymerization with a diacrylate monomer. PBAEs are biodegradable polymers with potential applications in drug and gene delivery.

Experimental Protocol: General Synthesis of a Poly(β-amino ester)

This is a general procedure that can be adapted for the use of this compound.

Materials:

-

This compound

-

A diacrylate monomer (e.g., 1,4-butanediol diacrylate)

-

Anhydrous solvent (e.g., DMSO or THF)

-

Reaction vial with a magnetic stir bar

Procedure:

-

In a reaction vial, dissolve this compound in the anhydrous solvent.

-

Add the diacrylate monomer to the solution. The stoichiometry of the amine and acrylate can be varied to control the molecular weight and end-groups of the resulting polymer.

-

Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) for 24-48 hours.

-

The resulting polymer can be precipitated by adding the reaction mixture to a non-solvent (e.g., diethyl ether), collected by filtration, and dried under vacuum.

Applications in Materials Science

Thermochromic Materials

Biological Activity

Antimicrobial Activity

Some diamine compounds have been reported to possess antimicrobial properties. While the specific antimicrobial activity of this compound is not extensively documented, its potential can be evaluated using standard microbiological assays.

Experimental Protocol: General Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standard protocol to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

This compound

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the growth medium.

-

Prepare an inoculum of the test microorganism and adjust its concentration to a standard level (e.g., 0.5 McFarland standard).

-

Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plate at an appropriate temperature (e.g., 37 °C for most bacteria) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Biological Signaling Pathways

Currently, there is a lack of specific information in the public domain detailing the interaction of this compound with specific biological signaling pathways. Further research is required to elucidate any potential effects on cellular signaling cascades.

Safety Information

This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[7] It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile diamine with significant utility in both academic research and industrial applications. Its role as a key intermediate in the synthesis of the nootropic drug pramiracetam highlights its importance in the pharmaceutical industry. Furthermore, its capacity to act as a bidentate ligand for transition metals opens up avenues for the development of novel catalysts and functional materials. The protocols provided in this guide offer a starting point for researchers to explore and exploit the chemical properties of this valuable compound. As with all chemical reagents, proper safety precautions must be followed during its handling and use. Further research into its biological activities and potential applications in areas such as drug delivery and materials science is warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Characterization of Free and Copper (II) Complex of N,N′-Bis(Salicylidene)Ethylenediamine for Application in Dye Sensitized Solar Cells [scirp.org]

- 3. Preparation of rapidly initiating ruthenium based olefin metathesis catalysts [authors.library.caltech.edu]

- 4. Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN1634856A - A kind of synthetic method of N,N-diisopropylethylenediamine - Google Patents [patents.google.com]

- 6. Preparation and Thermochromic Properties of Copper(II)-N,N-Diethylethylenediamine Complexes | Semantic Scholar [semanticscholar.org]

- 7. This compound | C8H20N2 | CID 77628 - PubChem [pubchem.ncbi.nlm.nih.gov]

N,N'-Diisopropylethylenediamine: An In-depth Examination of its Molecular Structure and Conformational Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diisopropylethylenediamine, a symmetrically substituted ethylenediamine derivative, serves as a versatile building block in organic synthesis and coordination chemistry. Its molecular structure, characterized by two isopropyl groups attached to the nitrogen atoms of an ethylenediamine backbone, imparts specific steric and electronic properties that influence its reactivity and complexation behavior. Understanding the conformational preferences of this molecule is crucial for predicting its interaction with other molecules and for the rational design of novel compounds in fields such as drug development and materials science.

Despite its utility, a comprehensive, in-depth technical guide detailing the specific molecular structure and conformational analysis of this compound is currently limited by the scarcity of dedicated research in publicly available scientific literature. While general principles of conformational analysis and various experimental and computational techniques are well-established, specific quantitative data and detailed experimental protocols for this particular molecule are not readily found. This document aims to provide a foundational understanding based on general chemical principles and to outline the methodologies that would be required for a thorough investigation of its structure and conformation.

Molecular Structure

The fundamental structure of this compound consists of a central C-C bond of the ethylenediamine backbone, with each carbon atom bonded to two hydrogen atoms and a nitrogen atom. Each nitrogen atom is, in turn, bonded to a hydrogen atom and an isopropyl group. The presence of two stereocenters on the nitrogen atoms (if considering the nitrogen lone pair as a substituent) and the rotational freedom around the C-C and C-N bonds suggest the potential for a complex conformational landscape.

Conformational Analysis: Theoretical Considerations

The conformational preferences of this compound are primarily governed by a combination of steric hindrance between the bulky isopropyl groups and intramolecular interactions, such as potential hydrogen bonding between the amine protons and the nitrogen lone pairs.

The rotation around the central C-C bond is expected to lead to different staggered and eclipsed conformations. The staggered conformations, specifically the gauche and anti arrangements of the two amino groups, are generally more stable than the eclipsed forms due to lower torsional strain.

Furthermore, the orientation of the isopropyl groups relative to the ethylenediamine backbone will significantly influence the overall molecular shape and energy. Rotations around the C-N bonds will lead to various rotamers, with preferences dictated by the minimization of steric clashes between the methyl groups of the isopropyl substituents and the rest of the molecule.

Intramolecular hydrogen bonding, where the N-H proton of one amino group interacts with the lone pair of the other nitrogen atom, could play a role in stabilizing certain conformations, particularly in the gas phase or in non-polar solvents.

Experimental and Computational Methodologies for a Comprehensive Analysis

A definitive understanding of the molecular structure and conformational behavior of this compound would necessitate a multi-pronged approach combining experimental techniques and computational modeling.

Experimental Protocols

1. Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the geometric structure of molecules in the vapor phase, free from intermolecular interactions.

-

Methodology: A beam of high-energy electrons is scattered by a gaseous sample of this compound. The scattered electrons form a diffraction pattern that is dependent on the internuclear distances within the molecule. By analyzing this pattern, key structural parameters such as bond lengths, bond angles, and dihedral angles can be determined. Temperature-dependent studies can also provide information about the relative populations of different conformers.

2. Single-Crystal X-ray Diffraction

If a suitable single crystal of this compound or a derivative can be grown, X-ray diffraction would provide highly accurate and detailed information about its solid-state structure.

-

Methodology: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector. The positions and intensities of the diffraction spots are used to calculate an electron density map of the unit cell, from which the precise atomic coordinates can be determined. This would reveal the preferred conformation in the crystalline state, which may be influenced by crystal packing forces.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly in solution, is an invaluable tool for studying the dynamic conformational equilibria of molecules.

-

Methodology: High-resolution ¹H and ¹³C NMR spectra would be recorded in various solvents and at different temperatures. The analysis of chemical shifts, coupling constants (especially ³JHH vicinal couplings), and Nuclear Overhauser Effect (NOE) data can provide insights into the time-averaged conformation and the relative populations of different conformers in solution. Dynamic NMR (DNMR) studies, involving the analysis of line-shape changes with temperature, could be used to determine the energy barriers for conformational interconversions, such as rotation around the C-N bonds.

Computational Modeling

1. Ab Initio and Density Functional Theory (DFT) Calculations

These quantum mechanical methods are essential for exploring the potential energy surface of this compound and for predicting the geometries and relative energies of its various conformers.

-

Methodology: A systematic conformational search would be performed using molecular mechanics as a preliminary step to identify low-energy conformers. These initial structures would then be optimized using more accurate ab initio (e.g., MP2) or DFT (e.g., B3LYP) methods with appropriate basis sets (e.g., 6-311+G(d,p)). Vibrational frequency calculations would be performed to confirm that the optimized structures correspond to true energy minima and to obtain thermodynamic data. The calculated rotational energy barriers for the C-C and C-N bonds would provide quantitative information on the flexibility of the molecule.

Data Presentation

Due to the lack of specific published research on the conformational analysis of this compound, it is not possible to provide tables of quantitative data for bond lengths, angles, dihedral angles, or conformer energy differences at this time. A comprehensive study employing the methodologies described above would be required to generate such data.

Logical Workflow for Conformational Analysis

The following diagram illustrates a logical workflow for a comprehensive investigation of the molecular structure and conformation of this compound.

Caption: Workflow for the comprehensive conformational analysis of this compound.

Conclusion

A thorough understanding of the molecular structure and conformational preferences of this compound is essential for its effective application in research and development. While this guide outlines the theoretical considerations and the necessary experimental and computational methodologies for such an investigation, it must be emphasized that specific, quantitative data for this molecule remains to be established in the scientific literature. The proposed workflow provides a roadmap for future research that would yield the in-depth technical data required by scientists and drug development professionals. Such studies would be invaluable in elucidating the structure-property relationships of this important chemical entity.

Navigating the Solubility of N,N'-Diisopropylethylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diisopropylethylenediamine (DIPEA) is a sterically hindered diamine that serves as a crucial component in a multitude of chemical transformations, particularly in the pharmaceutical and agrochemical industries. Its utility as a non-nucleophilic base is well-established; however, a comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a detailed overview of the known solubility characteristics of DIPEA, alongside robust experimental protocols to empower researchers to determine precise quantitative solubility data tailored to their specific applications.

Qualitative Solubility Profile

Based on available information, this compound is reported to be:

-

Soluble to Miscible in:

It is important to note that terms like "soluble" and "miscible" are qualitative. The actual solubility can be significantly influenced by factors such as temperature, the presence of impurities, and the specific grade of both the solvent and DIPEA. For applications requiring precise concentrations, experimental determination of solubility is strongly recommended.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a broad spectrum of organic solvents remains largely uncharacterized in publicly accessible databases and scientific journals. To address this gap, this guide provides detailed experimental protocols for the determination of this critical physicochemical property. The following table summarizes the available qualitative data and provides a template for recording experimentally determined quantitative values.

| Organic Solvent | Qualitative Solubility | Quantitative Solubility (User-Determined) | Temperature (°C) |

| Methanol | Soluble/Slightly Soluble[1][2] | ||

| Ethanol | Soluble[3] | ||

| Acetone | Soluble[3] | ||

| Chloroform | Soluble/Slightly Soluble[1][2] | ||

| Dichloromethane | Miscible | ||

| Diethyl Ether | Soluble | ||

| Toluene | Soluble | ||

| Acetonitrile | Soluble | ||

| Tetrahydrofuran (THF) | Soluble | ||

| N,N-Dimethylformamide (DMF) | Soluble | ||

| Dimethyl Sulfoxide (DMSO) | Soluble |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following protocols outline established methods for this purpose. The Equilibrium Shake-Flask Method is a widely accepted and reliable technique.

Equilibrium Shake-Flask Method

This method is considered the "gold standard" for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, thermostatically controlled vessel (e.g., a screw-cap vial or flask). The presence of undissolved DIPEA is essential to ensure that the solution is saturated.

-

Agitate the mixture at a constant temperature for a sufficient period to allow for equilibrium to be reached. A minimum of 24 hours is recommended, with 48 to 72 hours being ideal for ensuring complete equilibration. A mechanical shaker or a magnetic stirrer can be used for agitation.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is established, cease agitation and allow the mixture to stand at the constant temperature for a period to allow the undissolved DIPEA to settle.

-

Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe fitted with a chemically inert filter (e.g., a 0.45 µm PTFE or nylon filter). This step is critical to remove all undissolved micro-particles.

-

-

Quantification of the Solute:

-

The concentration of this compound in the clear, filtered, saturated solution is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a highly accurate and precise method.

-

High-Performance Liquid Chromatography (HPLC) Method for Quantification

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or MS).

-

Column: A C18 reversed-phase column is often suitable for the analysis of amines. (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing a small amount of an additive like 0.1% trifluoroacetic acid or formic acid to improve peak shape) is a common starting point. The specific gradient will need to be optimized.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 25 °C.

-

Injection Volume: 10 µL.

-

Detection: UV detection at a wavelength where DIPEA has absorbance (e.g., around 210 nm), or using a mass spectrometer for higher selectivity and sensitivity.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system.

-

Calculation of Solubility: Determine the concentration of DIPEA in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of DIPEA in that solvent at the specific temperature.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method followed by HPLC analysis.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While qualitative data suggests that this compound is soluble in a range of common organic solvents, the lack of precise quantitative data in the literature necessitates experimental determination for applications requiring high accuracy. The protocols provided in this guide offer a robust framework for researchers to generate reliable solubility data, thereby enabling more controlled and optimized chemical processes. By systematically applying the shake-flask method and HPLC analysis, scientists and drug development professionals can build a comprehensive understanding of DIPEA's behavior in their specific solvent systems, leading to more efficient and reproducible outcomes.

References

Spectroscopic Characterization of N,N'-Diisopropylethylenediamine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diisopropylethylenediamine (CAS RN: 4013-94-9) is a diamine with the molecular formula C8H20N2.[1] Its structure, featuring an ethylenediamine backbone with isopropyl groups on each nitrogen atom, gives it unique steric and electronic properties. This makes it a valuable ligand and building block in various chemical applications, including coordination chemistry and organic synthesis. Accurate characterization of this compound is crucial for its effective use in research and development. This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the isopropyl groups and the ethylenediamine bridge.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.7-2.9 | Multiplet | 2H | -CH (methine) |

| ~2.6 | Singlet | 4H | -CH₂-CH₂- (ethylene) |

| ~1.0 | Doublet | 12H | -CH(CH₃)₂ (methyl) |

| ~1.5 (broad) | Singlet | 2H | -NH |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) in CDCl₃. The exact chemical shifts and multiplicities can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~48-50 | -CH (methine) |

| ~45-47 | -CH₂-CH₂- (ethylene) |

| ~22-24 | -CH(CH₃)₂ (methyl) |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) in CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound will show characteristic absorption bands for N-H and C-N bonds, as well as C-H bonds.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Broad | N-H Stretch (amine) |

| 2950-2970 | Strong | C-H Stretch (aliphatic, asymmetric) |

| 2850-2870 | Strong | C-H Stretch (aliphatic, symmetric) |

| 1450-1470 | Medium | C-H Bend (methylene and methyl) |

| 1365-1385 | Medium | C-H Bend (isopropyl gem-dimethyl) |

| 1100-1200 | Medium-Strong | C-N Stretch |

Note: The spectrum is typically acquired from a neat sample.

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate spectroscopic analysis.

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert to ensure a homogenous solution.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more, depending on sample concentration.

-

Spectral Width: 0-60 ppm.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy Protocol

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to air dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

Acquisition:

-

Place a small drop of neat (undiluted) this compound directly onto the center of the ATR crystal.[2]

-

Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

After the measurement, thoroughly clean the ATR crystal with an appropriate solvent.[2]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

A Comprehensive Technical Guide to N,N'-Diisopropylethylenediamine for Researchers and Drug Development Professionals

An In-depth Exploration of Commercial Sourcing, Synthesis, and Application in Nootropic Drug Development

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in N,N'-Diisopropylethylenediamine. It provides a detailed overview of commercial suppliers, experimental protocols for its synthesis, and its application as a key intermediate in the synthesis of the nootropic drug pramiracetam, including a visualization of the drug's proposed mechanism of action.

Commercial Sourcing of this compound

This compound is available from a variety of commercial chemical suppliers. Purity levels and available quantities vary, allowing for procurement for a range of applications, from small-scale research to larger-scale synthetic processes. It is important to note that the compound is sometimes listed with the CAS number 121-05-1, referring to the asymmetrically substituted isomer, or 4013-94-9 for the symmetrically substituted isomer; however, these are often used interchangeably by suppliers for the diamine functionalized on both nitrogen atoms.

Below is a summary of representative commercial suppliers and their product offerings. Pricing is subject to change and may not be listed for all suppliers.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | 298964 | 99% | 5 g, Bulk |

| Thermo Scientific Chemicals | A17114.22 | 97% | 100 g |

| Tokyo Chemical Industry (TCI) | D0006 | >97.0% (GC) | 25 mL, 500 mL |

| Shree Ganesh Chemicals | Not specified | Not specified | Manufacturer |

| Quality Solutions Worldwide | 121-05-1 | Not specified | Manufacturer |

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound and its subsequent use in the synthesis of pramiracetam.